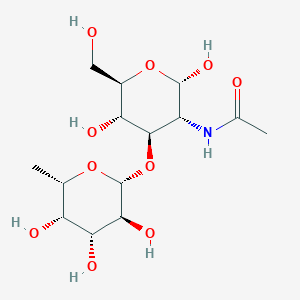

Fuc(b1-3)a-GlcNAc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fucosyl-α-1,3-N-acétylglucosamine (Fuc-α-1,3-GlcNAc) est un disaccharide composé de fucose et de N-acétylglucosamine. Ce composé se retrouve dans divers oligosaccharides d'importance biologique, notamment les oligosaccharides du lait maternel et les antigènes glucidiques de Lewis . Il joue un rôle crucial dans la communication cellulaire, la réponse immunitaire et les interactions microbiennes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Fuc-α-1,3-GlcNAc peut être synthétisé par des méthodes enzymatiques. Une approche courante implique l'utilisation d'enzymes α-L-fucosidases, qui catalysent le transfert du fucose vers le N-acétylglucosamine . Les conditions de réaction comprennent généralement un pH de 7,5, une température de 37 °C et des concentrations spécifiques de l'enzyme et des substrats .

Méthodes de production industrielle

La production industrielle de Fuc-α-1,3-GlcNAc utilise souvent des biocatalyseurs pour la synthèse enzymatique. Par exemple, les α-L-fucosidases de Bacteroides fragilis ont été utilisées pour obtenir des rendements élevés de Fuc-α-1,3-GlcNAc . Le processus implique l'optimisation des concentrations de substrat, du pH, de la température et du temps de réaction afin de maximiser l'efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

Fuc-α-1,3-GlcNAc subit diverses réactions chimiques, notamment la glycosylation et l'hydrolyse. La glycosylation implique l'ajout de fractions de sucre au composé, tandis que l'hydrolyse décompose le disaccharide en ses composants monosaccharidiques .

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des donneurs de glycosyle comme le p-nitrophényl α-L-fucopyranoside et des accepteurs comme le N-acétylglucosamine . Les réactions sont généralement effectuées dans des conditions douces, comme un pH neutre et des températures modérées .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers oligosaccharides fucosylés, qui ont des fonctions biologiques importantes .

Applications de la recherche scientifique

Fuc-α-1,3-GlcNAc a de nombreuses applications dans la recherche scientifique :

Chimie : Il est utilisé dans la synthèse d'oligosaccharides complexes et de glycoconjugués.

Biologie : Il joue un rôle dans l'étude des interactions cellulaires et de l'adhésion microbienne.

Médecine : Il est étudié pour son potentiel de développement de prébiotiques et d'agents thérapeutiques.

Industrie : Il est utilisé dans la production d'aliments fonctionnels et de nutraceutiques.

Mécanisme d'action

Fuc-α-1,3-GlcNAc exerce ses effets par le biais d'interactions avec des récepteurs et des protéines spécifiques à la surface des cellules. Il est impliqué dans les voies de signalisation qui régulent les réponses immunitaires et l'adhésion cellulaire . Les cibles moléculaires comprennent les lectines et les protéines de liaison aux glucides, qui reconnaissent les structures fucosylées et interviennent dans divers processus biologiques .

Applications De Recherche Scientifique

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

Biology: Plays a role in studying cell-cell interactions and signaling pathways.

Medicine: Investigated for its potential in developing therapeutic agents for bacterial and viral infections.

Industry: Utilized in the production of glycosylated compounds for various applications.

Mécanisme D'action

The mechanism by which 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific receptors on the cell surface. These interactions can trigger signaling pathways that regulate various cellular processes. The molecular targets often include lectins and other carbohydrate-binding proteins.

Comparaison Avec Des Composés Similaires

Composés similaires

Fucosyl-α-1,4-N-acétylglucosamine (Fuc-α-1,4-GlcNAc) : Similaire en structure mais diffère par la position de liaison du fucose.

Fucosyl-α-1,6-N-acétylglucosamine (Fuc-α-1,6-GlcNAc) : Un autre isomère avec une liaison de fucose différente.

Unicité

Fuc-α-1,3-GlcNAc est unique en raison de sa liaison α-1,3 spécifique, qui confère des propriétés et des fonctions biologiques distinctes . Cette liaison est essentielle à son rôle dans les oligosaccharides du lait maternel et les antigènes de Lewis, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .

Propriétés

Formule moléculaire |

C14H25NO10 |

|---|---|

Poids moléculaire |

367.35 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13-,14+/m0/s1 |

Clé InChI |

TUXVLTYUDHJDAL-BGWULCETSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate](/img/structure/B11776208.png)

![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)

![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11776232.png)